4-Amino-2,1,3-benzoselenadiazol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-2,1,3-benzoselenadiazol hydrochloride typically involves the cyclization of 1,2,4-triaminobenzene dihydrochloride with an appropriate selenium reagent . The reaction conditions and specific reagents used can vary, but the general approach involves the formation of the benzoselenadiazole ring through a series of cyclization and reduction steps .
Chemical Reactions Analysis
4-Amino-2,1,3-benzoselenadiazol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halides and coordination compounds . For example, the compound can form coordination complexes with zinc, resulting in different structural types and photophysical properties . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2,1,3-benzoselenadiazol hydrochloride has several scientific research applications. It is used in the study of coordination compounds and their luminescence properties . Additionally, it serves as a biochemical tool in proteomics research . The compound’s unique properties make it valuable for investigating the structure-luminescence relationship in coordination complexes .
Mechanism of Action
The mechanism of action of 4-Amino-2,1,3-benzoselenadiazol hydrochloride involves its interaction with molecular targets and pathways related to its coordination and photophysical properties . The compound’s effects are mediated through its ability to form coordination complexes with metals, which can alter its electronic and stereochemical properties .
Comparison with Similar Compounds
4-Amino-2,1,3-benzoselenadiazol hydrochloride is similar to other benzoselenadiazole derivatives, such as 4-amino-2,1,3-benzothiadiazole . the presence of selenium in this compound imparts unique photophysical properties compared to its sulfur-containing counterpart . This makes it particularly useful in studies involving luminescence and coordination chemistry.
Properties
IUPAC Name |
2,1,3-benzoselenadiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3Se.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBXENPQAVIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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